2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid
Description
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxycyclobutyl group, a morpholine ring, and an acetic acid moiety
Properties
IUPAC Name |
2-[4-[2-(1-methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-18-13(3-2-4-13)8-11(15)14-5-6-19-10(9-14)7-12(16)17/h10H,2-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIZDKXLCPHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCOC(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid typically involves multiple steps:
Formation of the Methoxycyclobutyl Intermediate: The initial step involves the synthesis of the 1-methoxycyclobutyl intermediate. This can be achieved through the methoxylation of cyclobutene using methanol in the presence of a suitable catalyst, such as sulfuric acid.
Acetylation: The methoxycyclobutyl intermediate is then acetylated using acetyl chloride in the presence of a base like pyridine to form 2-(1-methoxycyclobutyl)acetyl chloride.
Morpholine Addition: The acetyl chloride derivative is reacted with morpholine to form the morpholin-2-yl acetic acid derivative. This step typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Final Coupling: The final step involves coupling the morpholin-2-yl acetic acid derivative with the methoxycyclobutyl intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclobutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the electrophile used but can include N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The presence of the morpholine ring and the methoxycyclobutyl group suggests that it could interact with biological targets in unique ways, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycyclobutyl group can enhance the compound’s binding affinity, while the morpholine ring can facilitate interactions with hydrophilic regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Morpholinoacetic acid: Lacks the methoxycyclobutyl group, making it less complex and potentially less versatile in its applications.
4-Morpholinecarboxylic acid: Similar in structure but lacks the acetic acid moiety, which can affect its reactivity and applications.
Cyclobutylacetic acid: Contains the cyclobutyl group but lacks the morpholine ring, limiting its potential interactions with biological targets.
Uniqueness
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid stands out due to its combination of a methoxycyclobutyl group, a morpholine ring, and an acetic acid moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
